molecular formula C22H18ClF3N2O3S B296945 N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Número de catálogo B296945
Peso molecular: 482.9 g/mol
Clave InChI: LJHNPZBRVORMNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound was first synthesized by Bayer AG in 1999 and has since been extensively studied for its anticancer properties.

Mecanismo De Acción

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 exerts its anticancer effects by inhibiting the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. Inhibition of Raf kinase by N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 leads to the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the c-Jun N-terminal kinase (JNK) pathway, which ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of various kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in the growth and proliferation of cancer cells. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has also been shown to have anti-angiogenic effects, which may contribute to its anticancer properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has several advantages for lab experiments, including its potency and selectivity for Raf kinase inhibition. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has some limitations for lab experiments, including its poor solubility in water and its potential for off-target effects.

Direcciones Futuras

There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006. One potential direction is the development of more potent and selective inhibitors of Raf kinase, which may have improved anticancer properties. Another direction is the investigation of the use of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 in combination with other anticancer agents, which may have synergistic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 may provide insights into its optimal dosing and administration for the treatment of cancer.

Métodos De Síntesis

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,1'-biphenyl-2-carbonyl chloride in the presence of a base to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro-3-nitrobenzenesulfonamido]acetamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with trifluoroacetic acid and formaldehyde to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006.

Aplicaciones Científicas De Investigación

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of various kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been tested in preclinical and clinical trials for the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Propiedades

Fórmula molecular

C22H18ClF3N2O3S

Peso molecular

482.9 g/mol

Nombre IUPAC

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(16-11-12-19(23)18(13-16)22(24,25)26)14-21(29)27-20-10-6-5-9-17(20)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,27,29)

Clave InChI

LJHNPZBRVORMNB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

SMILES canónico

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.